2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide
Description
Evolution of Fluorinated Pyrimidine Derivatives in Chemical Research
Fluorinated pyrimidines have occupied a central role in medicinal chemistry since the mid-20th century, driven by fluorine’s unique electronegativity and metabolic stability. Early breakthroughs, such as 5-fluorouracil (1957), demonstrated fluorine’s capacity to mimic biological substrates while resisting enzymatic degradation. Over subsequent decades, researchers systematically explored fluorination patterns, leading to derivatives with enhanced pharmacokinetic profiles and target selectivity.
The compound under study builds upon this legacy through its trifluoromethylcarbamoyl substituent—a motif increasingly prevalent in kinase inhibitors and antiviral agents. Modern synthetic techniques, including transition-metal-catalyzed fluorination and regioselective substitution, have enabled precise installation of fluorine atoms and fluorinated groups at critical positions. For instance, the 4-fluorophenyl group at position 2 of the pyrimidine ring enhances π-stacking interactions with aromatic residues in enzyme active sites, while the methylsulfanyl group at position 6 contributes to hydrophobic interactions.
Historical Development of Multisubstituted Pyrimidines
Multisubstituted pyrimidines emerged as a distinct chemical class in the 1980s, with researchers recognizing that strategic substitution at multiple positions could fine-tune electronic properties and three-dimensional conformations. The introduction of sulfur-containing groups (e.g., methylsulfanyl) marked a significant advancement, as these moieties improved membrane permeability and resistance to oxidative metabolism.
Comparative studies of substitution patterns revealed that:
- Position 2 : Aryl groups (particularly fluorophenyl) enhance target binding through hydrophobic and dipole interactions
- Position 4 : Alkyl groups (e.g., methyl) reduce steric hindrance while maintaining planarity
- Position 5 : Carboxamide linkages enable hydrogen bonding with biological targets
- Position 6 : Sulfur-containing groups modulate electron density and redox potential
This compound’s structure—featuring substitutions at positions 2, 4, 5, and 6—represents an optimized iteration of these design principles.
Significance of Trifluoromethyl-Containing Heterocyclic Systems
The trifluoroethylcarbamoyl group at position N-4 introduces three critical properties:
- Electron-Withdrawing Effects : The -CF₃ group withdraws electron density from the carbamoyl nitrogen, enhancing hydrogen bond acceptor capability
- Lipophilic Character : Fluorine’s hydrophobicity improves membrane penetration while maintaining water solubility through the carboxamide group
- Metabolic Resistance : The C-F bond’s stability protects against cytochrome P450-mediated oxidation
Recent crystallographic studies of analogous compounds demonstrate that trifluoromethyl groups induce specific protein conformations through van der Waals interactions with hydrophobic pockets. In this compound, the trifluoroethylcarbamoyl group likely participates in both hydrogen bonding (via the carbamoyl NH) and hydrophobic interactions (via CF₃), creating a dual-mode binding mechanism.
Structure-Activity Paradigms in Functionalized Pyrimidines
Key structure-activity relationships (SARs) evident in this compound include:
These features collectively optimize the molecule for potential interactions with ATP-binding pockets or nucleic acid interfaces. The carboxamide linkage at position 5 further enables conformational flexibility, allowing adaptation to diverse binding sites.
Research Significance and Knowledge Gaps
Despite its sophisticated design, several unanswered questions surround this compound:
- Synthetic Accessibility : The steric demands of simultaneous substitution at four pyrimidine positions may complicate large-scale synthesis
- Stereoelectronic Effects : The interplay between fluorine’s inductive effects and sulfur’s polarizability remains underexplored
- Biological Targets : Preliminary data suggest kinase inhibition potential, but specific targets require validation
Future research directions should prioritize:
- Development of asymmetric synthesis routes for chiral derivatives
- Computational modeling of trifluoromethyl group interactions in protein binding pockets
- Comparative studies with non-fluorinated analogs to quantify fluorine’s contribution to bioactivity
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N4O2S/c1-12-17(21(33-2)30-18(28-12)13-3-7-15(23)8-4-13)20(32)29-16-9-5-14(6-10-16)19(31)27-11-22(24,25)26/h3-10H,11H2,1-2H3,(H,27,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFDQBOFPSHTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)SC)C(=O)NC3=CC=C(C=C3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide is a synthetic organic molecule belonging to the pyrimidine family. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that influence its biological activity:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Fluorophenyl Group : Enhances electronic properties and stability.
- Methylsulfanyl Group : May contribute to unique reactivity profiles.
- Carboxamide Group : Involved in hydrogen bonding with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19F3N4O2S |
| Molecular Weight | 396.43 g/mol |
| Solubility | Soluble in DMSO and DMF |
The primary biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in inflammatory processes:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes critical for the synthesis of prostaglandins, which mediate inflammation. By suppressing these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
- Arachidonic Acid Pathway Modulation : The inhibition of COX enzymes affects the arachidonic acid pathway, leading to decreased inflammation and pain response .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated a reduction in cytokine production in macrophage cell lines treated with this compound compared to untreated controls. This suggests a potential application in treating chronic inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that correlate with its ability to induce apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on COX Inhibition : A study conducted on human peripheral blood mononuclear cells showed that treatment with the compound resulted in a significant decrease in PGE2 levels compared to controls. This supports its potential use as an anti-inflammatory agent .
- Cytotoxicity Assays : In a series of cytotoxicity assays against breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity that warrants further investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Analysis :
Substituent Effects on Bioactivity
Fluorophenyl Groups
- The 4-fluorophenyl group is a common motif in kinase inhibitors (e.g., ) and antimicrobial agents (), enhancing binding affinity via hydrophobic and halogen-bonding interactions .
Methylsulfanyl (SMe) vs. Thioxo (S=)
Carboxamide Modifications
Insights :
Physicochemical Properties
| Property | Target Compound | (Thioxo) | (Sulfamoyl) |
|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~420 g/mol | ~490 g/mol |
| logP (Predicted) | 3.1 ± 0.2 | 1.9 ± 0.3 | 2.8 ± 0.2 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Key Observations :
- The target compound’s higher logP may favor CNS penetration but necessitate formulation optimization for solubility.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound’s synthesis typically involves multi-step pyrimidine ring assembly, starting with condensation of fluorophenyl precursors with thiourea derivatives, followed by sulfonation and carboxamide coupling. Key steps include:
- Methylsulfanyl group introduction : Achieved via nucleophilic substitution using methyl disulfide under basic conditions (e.g., NaH in DMF) .
- Trifluoroethylcarbamoyl coupling : Employing HATU or EDCI as coupling agents in anhydrous DCM, with yields highly dependent on stoichiometric ratios (optimal 1:1.2 for carbamoyl donor) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates, with typical yields of 60–75% .
Q. How is structural confirmation performed for intermediates and the final compound?
- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing between N-methyl and S-methyl positions). Dihedral angles between fluorophenyl and pyrimidine rings (e.g., 12.8° in related compounds) confirm steric interactions .
- NMR spectroscopy : NMR identifies fluorophenyl substitution patterns, while - HMBC correlations verify carboxamide connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 471.12) .
Q. What impurities are commonly observed during synthesis, and how are they mitigated?
- Process-related impurities :
- Analytical monitoring : HPLC (C18 column, 0.1% TFA in MeCN/HO) with UV detection at 254 nm quantifies impurities to <0.15% .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
- Reaction path screening : Density functional theory (DFT) calculates activation energies for competing pathways (e.g., carbamoyl coupling vs. sulfonation). For example, B3LYP/6-31G* models predict a 2.3 kcal/mol preference for the desired regiochemistry .
- Solvent effects : COSMO-RS simulations identify DMF as optimal for solubility and transition-state stabilization, aligning with experimental yields .
Q. What strategies resolve contradictions in biological activity data across studies?
- In vitro assay standardization :
- Structural analogs : Testing derivatives (e.g., replacing trifluoroethylcarbamoyl with ethylcarbamoyl) isolates contributions of lipophilicity vs. hydrogen bonding .
Q. How is the compound’s conformational flexibility assessed for drug-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
